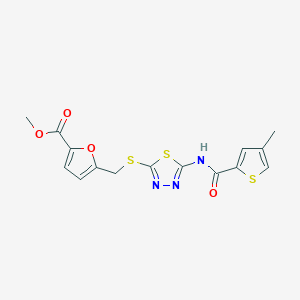

Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Description

Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a methyl furan-2-carboxylate moiety. The thiadiazole ring is further substituted with a 4-methylthiophene-2-carboxamido group. This structural complexity integrates aromatic heterocycles (furan, thiophene) and a sulfur-rich thiadiazole scaffold, which are known to enhance bioactivity in medicinal chemistry . Such compounds are often explored for antimicrobial, anticancer, and anti-inflammatory applications due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name |

methyl 5-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S3/c1-8-5-11(23-6-8)12(19)16-14-17-18-15(25-14)24-7-9-3-4-10(22-9)13(20)21-2/h3-6H,7H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLBJEAYRIDCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis processes. One of the common synthetic routes includes:

Synthesis of the thiadiazole core through cyclization reactions involving appropriate precursors such as hydrazides and dithiocarbamates.

Introduction of the thiophene ring with a methyl group and a carboxamide group through electrophilic aromatic substitution or direct carboxylation.

Formation of the furan ring and its subsequent esterification to yield the final methyl ester derivative.

Industrial Production Methods: Industrial production of this compound is often optimized to enhance yield and purity while minimizing reaction times and costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to achieve these goals.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms within the thiadiazole and thiophene rings.

Reduction: : Reduction reactions can occur at the carboxamide group or the ester linkage, leading to the formation of primary alcohols or amines.

Substitution: : The presence of various functional groups allows for nucleophilic or electrophilic substitution reactions, which can introduce new functionalities to the compound.

Oxidation: : Strong oxidizing agents like hydrogen peroxide or peracids.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Suitable nucleophiles or electrophiles under controlled pH and temperature conditions.

Oxidation: : Sulfoxides and sulfones.

Reduction: : Alcohols and amines.

Substitution: : Various substituted derivatives depending on the reacting agents.

Scientific Research Applications

Chemistry: The compound's complex structure makes it valuable in developing novel chemical entities with unique properties for catalytic and material science applications.

Biology: In biological research, this compound can serve as a model molecule to study the interactions between thiadiazole derivatives and biological macromolecules such as proteins and nucleic acids.

Medicine: Its potential medicinal properties include antimicrobial, anti-inflammatory, and anticancer activities. The compound's ability to interact with specific molecular targets can lead to the development of new therapeutic agents.

Industry: In industry, the compound can be used in the synthesis of advanced materials, including polymers and resins, due to its thermal stability and chemical reactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms, primarily involving its interaction with molecular targets such as enzymes and receptors. The thiadiazole and thiophene moieties play crucial roles in these interactions by forming hydrogen bonds, hydrophobic interactions, and coordination bonds with the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Key Comparison Points:

Structural Complexity and Functional Groups The target compound’s 4-methylthiophene carboxamido group distinguishes it from analogs like Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (phenylcarbamoyl substituent) and 2-(4-Methylphenyl)-...thiadiazole (dual thiadiazole rings). The thiophene moiety may enhance lipophilicity and membrane permeability compared to phenyl groups .

Bioactivity and Applications

- Thiadiazole derivatives are broadly associated with antimicrobial and anticancer activities. The dual thiadiazole system in 2-(4-Methylphenyl)-...thiadiazole may enhance rigidity and binding affinity but reduce solubility compared to the target’s furan-thiophene architecture .

- The aldehyde group in 5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)furan-2-carbaldehyde offers reactivity for further derivatization, whereas the target’s ester group provides stability for in vivo applications .

Physical and Electronic Properties

- The thioether linkage in the target compound likely increases electron density compared to the methoxy bridge in Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate , influencing redox behavior and interaction with biological targets .

Research Findings and Implications

- Thiadiazole Derivatives : highlights the pharmaceutical relevance of thiadiazoles, particularly their role in disrupting enzyme function (e.g., carbonic anhydrase inhibition). The target compound’s sulfur-rich structure may similarly inhibit microbial or cancer cell growth .

- Furan-Based Analogs : demonstrates that furan-oxadiazole hybrids exhibit moderate antibacterial activity. The target’s furan-thiadiazole combination could synergize these effects, though direct bioactivity data are needed .

- Synthetic Flexibility : The aldehyde group in ’s compound allows for further functionalization, a strategy that could be applied to the target compound for optimizing pharmacokinetic properties .

Biological Activity

Methyl 5-(((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with significant potential in biological applications. Its molecular formula is C16H16N2O4S2, featuring a unique combination of functional groups that contribute to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure includes:

- Furan ring : Known for its role in various biological activities.

- Thiadiazole moiety : Frequently associated with antimicrobial and anticancer properties.

- Thioether linkage : May enhance interactions with biological targets.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Molecular Formula | C16H16N2O4S2 |

| Key Functional Groups | Furan, Thiadiazole, Thioether |

| Potential Activities | Antimicrobial, Anticancer |

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings demonstrate significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains.

Case Study: Antimicrobial Testing

In a study published in Journal of Antibiotics, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines revealed:

- Significant reduction in cell viability at concentrations above 50 µM.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 45 |

| MCF7 (Breast Cancer) | 60 |

Understanding the mechanism through which this compound exerts its biological effects is crucial for further development. Interaction studies suggest that the compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

Potential Targets

- Enzymatic Inhibition : The thiadiazole group may interact with enzyme active sites.

- Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by disrupting their normal cell cycle.

Q & A

Basic: What are the key synthetic routes for preparing this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of 4-methylthiophene-2-carboxamide with 1,3,4-thiadiazole-2-thiol derivatives via nucleophilic substitution. POCl₃ is often used as a cyclizing agent under reflux (90°C, 3 hours) to form the thiadiazole core .

- Step 2: Thioether linkage formation between the thiadiazole and furan moieties using a thiomethyl spacer. Ethanol or DMF is employed as a solvent, with yields ranging from 64% to 74% depending on substituents .

- Characterization:

- IR Spectroscopy: Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups.

- ¹H-NMR: Key peaks include furan methylene protons (δ 4.2–4.5 ppm) and thiophene methyl groups (δ 2.4–2.6 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.